![molecular formula C14H21Br3N2 B13821520 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide CAS No. 81060-07-3](/img/structure/B13821520.png)
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromohexine hydrobromide is a mucolytic agent used to treat respiratory disorders associated with excessive or thick mucus. It was developed in the late 1950s and introduced into the market in the 1960s. The compound works by increasing the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous, which facilitates its expulsion from the lungs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromohexine hydrobromide is synthesized from vasicine, a natural alkaloid found in the Adhatoda vasica plant. The synthetic route involves several steps, including bromination and amination reactions. The compound is typically prepared by reacting 2,4-dibromoaniline with cyclohexylmethylamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of bromohexine hydrobromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bromohexine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromanthranilic acid.
Reduction: Reduction reactions can modify the bromine atoms on the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Oxidation: Dibromanthranilic acid.
Reduction: Various reduced derivatives of bromohexine.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Bromohexine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on mucus secretion and clearance in respiratory tissues.
Medicine: Widely used in the treatment of respiratory conditions like chronic bronchitis and asthma.
Industry: Utilized in the formulation of various pharmaceutical products, including cough syrups and tablets.
Mecanismo De Acción
Bromohexine hydrobromide works by increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous. This secretolytic effect allows the cilia in the respiratory tract to transport the phlegm out of the lungs more easily. The compound also inhibits the transmembrane serine protease 2 receptor (TMPRSS2), which plays a role in viral respiratory diseases .
Comparación Con Compuestos Similares
Similar Compounds
Ambroxol: A metabolite of bromohexine with similar mucolytic properties.
Guaifenesin: Another mucolytic agent used to treat respiratory conditions.
N-acetylcysteine: A mucolytic and antioxidant used in respiratory therapy
Uniqueness
Bromohexine hydrobromide is unique due to its dual action as a mucolytic and its ability to inhibit TMPRSS2, making it potentially useful in treating viral respiratory infections. Its effectiveness in increasing serous mucus production and facilitating mucus clearance sets it apart from other mucolytic agents .
Propiedades
Número CAS |
81060-07-3 |
|---|---|
Fórmula molecular |
C14H21Br3N2 |
Peso molecular |
457.04 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrobromide |
InChI |
InChI=1S/C14H20Br2N2.BrH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H |
Clave InChI |
PUYWATQNUBMZKI-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
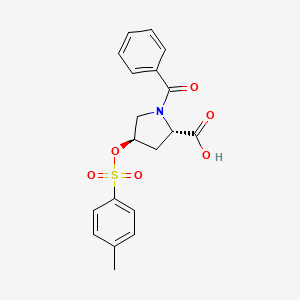
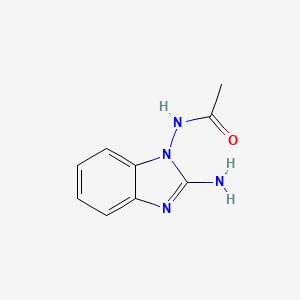
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
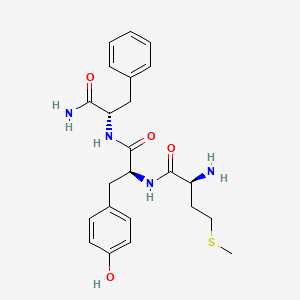
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
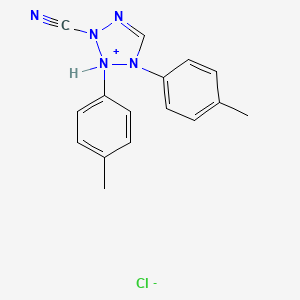

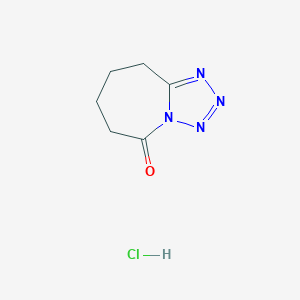
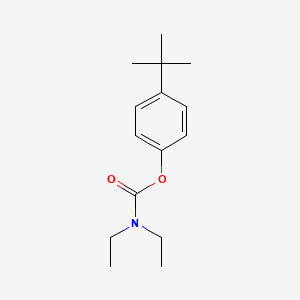
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
